2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole
CAS No.: 309285-78-7
Cat. No.: VC4354695
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309285-78-7 |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.49 |
| IUPAC Name | 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C18H19N3O2S2/c1-14-6-8-15(9-7-14)25(22,23)21-12-10-20(11-13-21)18-19-16-4-2-3-5-17(16)24-18/h2-9H,10-13H2,1H3 |
| Standard InChI Key | IWUMRGAIJYASLP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Introduction
Potential Biological Activity
Benzothiazole derivatives have been explored for their anticancer and anti-inflammatory properties . Sulfonamides are known for their antimicrobial activity. Therefore, compounds combining these features might exhibit a range of biological activities.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves the reaction of a benzothiazole core with a sulfonamide group attached to a piperazine ring. This could involve nucleophilic substitution reactions where the piperazine acts as a nucleophile to attach to the sulfonamide group.
Research Findings
While specific research findings on 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole are not available, related compounds like 2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole have been studied . These compounds often show promise in drug development due to their structural versatility.
Data Tables
Given the lack of specific data on 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole, we can create a hypothetical table based on similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole | C19H20N2O2S2 | 372.5 | Antimicrobial, anticancer potential |
| 2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole | C12H15N3O2S2 | 297.4 | Antimicrobial, anti-inflammatory potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume